molecular formula C18H36 B091540 1-Octadecene CAS No. 112-88-9

1-Octadecene

Cat. No.: B091540
CAS No.: 112-88-9
M. Wt: 252.5 g/mol
InChI Key: CCCMONHAUSKTEQ-UHFFFAOYSA-N
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Safety and Hazards

1-Octadecene may be fatal if swallowed and enters airways . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire . Containers may explode when heated . Vapors may form explosive mixtures with air and may spread along floors .

Future Directions

In the field of nanomaterial synthesis, there is a need to find alternatives to 1-Octadecene due to its tendency to spontaneously polymerize under high-temperature conditions . One approach is to replace this compound with saturated, aliphatic solvents . Another approach is to exchange the nanocrystals’ native ligands for polar ligands, leading to significant solubility differences between nanocrystals and poly(this compound), therefore allowing isolation of pure nanocrystals, free from polymer impurities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecene can be synthesized through the catalytic oligomerization of ethylene. In this process, a catalyst, typically a transition metal complex, promotes the formation of longer carbon chains from ethylene gas .

Industrial Production Methods: In industrial settings, this compound is produced using similar catalytic processes, ensuring high purity and yield. The process involves the use of high temperatures and pressures to facilitate the oligomerization reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Octadecene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

octadec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3H,1,4-18H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCMONHAUSKTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25511-67-5
Record name 1-Octadecene, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25511-67-5
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DSSTOX Substance ID

DTXSID3026932
Record name 1-Octadecene
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Molecular Weight

252.5 g/mol
Source PubChem
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Physical Description

Liquid, Melting point = 17.5 deg C; [ChemIDplus] Colorless liquid; mp = 18.3 deg C; [OECD SIDS: Higher Olefins - 2004]
Record name 1-Octadecene
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Record name 1-Octadecene
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Vapor Pressure

0.0000675 [mmHg]
Record name 1-Octadecene
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CAS No.

112-88-9, 27070-58-2
Record name 1-Octadecene
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Record name 1-Octadecene
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Record name Octadecene
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Record name 1-OCTADECENE
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Record name 1-Octadecene
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Record name Octadec-1-ene
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Record name 1-OCTADECENE
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Synthesis routes and methods

Procedure details

In like manner a thickened, moldable intermediate is produced when appropriate amounts, as described herein, of 5-chloro-1-hexene, methylmaleic anhydride, a 1,2-epoxy octadecane, a 4:1 styrene-maleic anhydride copolymer and pyridine are heated to about 45° C. in the presence of t-butyl peroxypivalate. Also a thickened, moldable intermediate is produced when appropriate amounts of 1-octadecene, styrene, chloromaleic anhydride, 2,3 -epoxy-2-phenylhexane, a 1-hexene-maleic anhydride copolymer and N-methylpiperazine are heated to about 45° C. in the presence of 2-t-butylazo-2-cyano-4-methoxy-4-methylpentane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Octadecene
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1-Octadecene
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1-Octadecene
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1-Octadecene
Reactant of Route 5
1-Octadecene
Reactant of Route 6
1-Octadecene

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